molecular formula C4H6ClN B13503591 1-Chloro-3-isocyanopropane

1-Chloro-3-isocyanopropane

Cat. No.: B13503591
M. Wt: 103.55 g/mol
InChI Key: NPSJORKGJUCRCV-UHFFFAOYSA-N
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Description

1-Chloro-3-isocyanopropane (hypothetical structure: Cl-CH2-CH2-CH2-N≡C) is a chlorinated alkyl isocyanide. Isocyanides are known for applications in multicomponent reactions (e.g., Ugi reactions), while chloroalkanes serve as alkylating agents. The molecular formula is inferred as C₃H₆ClN, with a calculated molecular weight of 91.54 g/mol (based on atomic masses: Cl = 35.45, C₃H₆N = 56.07). Below, we compare this compound with structurally related analogs from the evidence, focusing on molecular properties, reactivity, and applications.

Properties

Molecular Formula

C4H6ClN

Molecular Weight

103.55 g/mol

IUPAC Name

1-chloro-3-isocyanopropane

InChI

InChI=1S/C4H6ClN/c1-6-4-2-3-5/h2-4H2

InChI Key

NPSJORKGJUCRCV-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCCCl

Origin of Product

United States

Preparation Methods

1-Chloro-3-isocyanopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with phosgene, followed by the addition of ammonia to form the isocyanate group. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

1-Chloro-3-isocyanopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Chloro-3-isocyanopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-isocyanopropane involves its reactivity with nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The isocyano group can react with electrophiles, forming stable adducts. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the carbon atom adjacent to the isocyano group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences in functional groups, molecular weights, and applications:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity Toxicity/Safety Notes
1-Chloro-3-isocyanopropane C₃H₆ClN Chloro, Isocyano 91.54 (calculated) Bifunctional reagent for organic synthesis Likely malodorous; toxic (inferred from isocyanides)
1-Azido-3-chloropropane C₃H₆ClN₃ Chloro, Azido 119.55 Precursor for energetic materials (e.g., triazoles) Explosive risk due to azide group
1-Bromo-3-chloropropane C₃H₆BrCl Chloro, Bromo 157.44 Industrial solvent; alkylation agent Carcinogenic potential (IARC-reviewed)
3-Chloro-1-propene (Allyl chloride) C₃H₅Cl Chloro, Alkene 76.53 Production of epichlorohydrin, plastics Irritant; toxic via inhalation
2-Chloro-3-isothiocyanato-prop-1-ene C₄H₄ClNS Chloro, Isothiocyanato 133.6 Agrochemical intermediates High reactivity; toxic

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